Diethyl 2-(2,2,2-trifluoroacetyl)succinate
Overview
Description
Diethyl 2-(2,2,2-trifluoroacetyl)succinate is an organic compound with the molecular formula C10H13F3O5. It is a pale-yellow to yellow-brown liquid and is known for its unique chemical properties due to the presence of trifluoromethyl and ester functional groups .
Scientific Research Applications
Diethyl 2-(2,2,2-trifluoroacetyl)succinate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
The safety data sheet for Diethyl 2-(2,2,2-trifluoroacetyl)succinate indicates that it may be harmful if swallowed and causes eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(2,2,2-trifluoroacetyl)succinate can be synthesized through the reaction of diethyl succinate with trifluoroacetic anhydride. The reaction typically involves the use of a base such as pyridine to facilitate the acylation process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2,2,2-trifluoroacetyl)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with nucleophiles
Mechanism of Action
The mechanism of action of diethyl 2-(2,2,2-trifluoroacetyl)succinate involves its interaction with molecular targets through its trifluoromethyl and ester groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications of target molecules. The pathways involved often include enzyme inhibition or activation, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Diethyl succinate: Lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.
Trifluoroacetic acid: Contains the trifluoromethyl group but lacks the ester functionality.
Ethyl trifluoroacetate: Similar in structure but with different reactivity due to the absence of the succinate backbone
Uniqueness
Diethyl 2-(2,2,2-trifluoroacetyl)succinate is unique due to the combination of trifluoromethyl and ester groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
diethyl 2-(2,2,2-trifluoroacetyl)butanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O5/c1-3-17-7(14)5-6(9(16)18-4-2)8(15)10(11,12)13/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUJVMLDXHUHOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)C(F)(F)F)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463098 | |
Record name | Butanedioic acid, (trifluoroacetyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94633-25-7 | |
Record name | Butanedioic acid, (trifluoroacetyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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